
o6-Benzylguanine
Vue d'ensemble
Description
O6-Benzylguanine is a synthetic derivative of guanine, a purine nucleobase. It is primarily known for its role as an antineoplastic agent, which means it is used in the treatment of cancer. This compound functions by inhibiting the enzyme O6-alkylguanine-DNA alkyltransferase, which is involved in DNA repair. This inhibition leads to the interruption of DNA repair mechanisms, making cancer cells more susceptible to damage by chemotherapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O6-Benzylguanine typically involves the benzylation of guanine. One common method includes the reaction of guanine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
O6-Benzylguanine undergoes several types of chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form derivatives like O6-benzyl-8-oxoguanine.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form guanine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogenating agents or nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Various substituted guanine derivatives.
Oxidation: O6-benzyl-8-oxoguanine.
Hydrolysis: Guanine and benzyl alcohol.
Applications De Recherche Scientifique
O6-Benzylguanine has a wide range of applications in scientific research:
Chemistry: Used as a biochemical tool to study DNA repair mechanisms.
Biology: Employed in research to understand the role of DNA repair enzymes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting DNA repair in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in organic synthesis .
Mécanisme D'action
O6-Benzylguanine exerts its effects by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase. This enzyme is responsible for repairing alkylated DNA by transferring the alkyl group from the DNA to a cysteine residue in the enzyme itself. By inhibiting this enzyme, this compound prevents the repair of alkylated DNA, leading to increased DNA damage and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O6-Benzyl-8-oxoguanine
- O6-Benzyl-8-bromoguanine
- O6-Benzyl-8-trifluoromethylguanine
- O6-Benzyl-2’-deoxyguanosine
Uniqueness
O6-Benzylguanine is unique in its potent and specific inhibition of O6-alkylguanine-DNA alkyltransferase. This makes it particularly effective in sensitizing tumor cells to alkylating agents, thereby enhancing the efficacy of chemotherapy. Its derivatives, while similar in structure, may have different pharmacokinetic properties and levels of efficacy in inhibiting the enzyme .
Activité Biologique
O6-Benzylguanine (O6-BG) is a synthetic compound that serves as a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This biological activity makes O6-BG a significant player in cancer therapy, particularly in enhancing the efficacy of alkylating agents like nitrosoureas and temozolomide. This article explores the biological activity of O6-BG, supported by clinical studies, case analyses, and relevant data.
O6-BG acts as a pseudo-substrate for AGT, irreversibly binding to the active site and leading to the depletion of AGT levels in cells. This depletion enhances the sensitivity of tumor cells to alkylating agents, which typically rely on AGT for DNA repair. The inhibition of AGT by O6-BG allows for increased DNA damage from chemotherapy, thus improving therapeutic outcomes.
Phase I and II Trials
- Phase I Study :
- Phase II Study in Multiple Myeloma :
- Combination with Temozolomide :
Efficacy in Pancreatic Cancer
A study focusing on pancreatic cancer demonstrated that O6-BG sensitized cancer cells to gemcitabine. In mouse models, tumors treated with the combination of O6-BG and gemcitabine showed a 65% reduction in tumor volume compared to gemcitabine alone . This effect was attributed to decreased MGMT expression and enhanced p53-mediated pathways.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Type | Cancer Type | Treatment Combination | Response Rate | Major Findings |
---|---|---|---|---|
Phase I | Solid Tumors | O6-BG + Carmustine | N/A | Effective AGT depletion; enhanced sensitivity |
Phase II | Multiple Myeloma | O6-BG + BCNU | 7% Complete, 20% Partial | 94% MGMT depletion; significant hematologic toxicity |
Phase II | High-Grade Gliomas | O6-BG + Temozolomide | 0% Sustained | Did not meet target response rate |
Preclinical | Pancreatic Cancer | O6-BG + Gemcitabine | N/A | 65% tumor volume reduction; enhanced cell apoptosis |
Propriétés
IUPAC Name |
6-phenylmethoxy-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMERLEINMZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173700 | |
Record name | O(6)-Benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19916-73-5 | |
Record name | 6-(Phenylmethoxy)-9H-purin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19916-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O(6)-Benzylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019916735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O-benzylguanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11919 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | o6-benzylguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O(6)-Benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Phenylmethoxy)-1H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O(6)-Benzylguanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-O-BENZYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01KC87F8FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of O6-Benzylguanine?
A1: this compound functions as a pseudosubstrate for AGT. Instead of repairing the naturally occurring O6-alkylguanine DNA lesion, AGT transfers the benzyl group from this compound to its active site cysteine residue (Cys145) [, , ]. This results in irreversible alkylation and inactivation of the AGT enzyme.
Q2: What are the downstream effects of AGT inactivation by this compound?
A2: Inactivation of AGT by this compound prevents the removal of O6-alkylguanine lesions from DNA. These lesions, typically induced by alkylating chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), persist and ultimately lead to increased DNA damage and cell death [, ].
Q3: Does the presence of DNA influence the interaction between this compound and AGT?
A3: Yes, DNA binding to AGT enhances its sensitivity to inactivation by this compound. DNA binding induces a conformational change in AGT that facilitates the reaction of this compound with the cysteine acceptor site [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C12H11N5O. It has a molecular weight of 241.25 g/mol.
Q5: Is there information available on the material compatibility of this compound?
A5: The provided research primarily focuses on biological interactions and does not extensively discuss material compatibility. Further investigations may be needed to assess compatibility with various materials.
Q6: What is known about the stability of this compound under various conditions?
A6: While specific stability data under different conditions is limited in the provided research, one study indicates that this compound is rapidly metabolized in vivo, primarily in the liver. It is converted to its major metabolite, O6-benzyl-7,8-dihydro-8-oxoguanine (O6-benzyl-8-oxoguanine), which also exhibits AGT-inhibitory activity [, ]. This suggests a need for appropriate formulation strategies to enhance its stability and bioavailability.
Q7: How do structural modifications of this compound affect its activity?
A7: Numerous studies have explored the structure-activity relationship of this compound and its analogues.
Q8: Have any this compound resistant AGT mutants been identified?
A8: Yes, several mutations in the AGT gene have been identified that confer resistance to this compound, notably P140A, G156A, and P140K. These mutations reduce the sensitivity of AGT to inactivation, likely due to steric hindrance at the active site [, , , ].
Q9: What is the metabolic fate of this compound in vivo?
A9: this compound is rapidly metabolized, mainly in the liver, to several metabolites, including O6-benzyl-8-oxoguanine, N2-acetyl-O6-benzylguanine, and N2-acetyl-O6-benzyl-7,8-dihydro-8-oxoguanine [, ].
Q10: How does the pharmacokinetic profile of this compound compare to its analogues?
A10: While the plasma clearances of several 8-substituted this compound analogues were similar, their half-lives varied significantly. Notably, O6-benzyl-8-oxoguanine, a metabolite of this compound, exhibited a much longer half-life, contributing to a larger area under the curve compared to the parent compound [].
Q11: Does this compound effectively cross the blood-brain barrier?
A11: this compound exhibits limited penetration into the cerebrospinal fluid (CSF) with a CSF penetration percentage of 3.2% in a nonhuman primate model [].
Q12: Has this compound been shown to enhance the efficacy of alkylating agents in preclinical models?
A12: Yes, numerous studies have demonstrated that pretreatment with this compound significantly enhances the in vitro and in vivo antitumor activity of alkylating agents, such as BCNU and temozolomide, in a variety of human tumor cell lines and xenograft models [, , , , ].
Q13: What are the potential toxicities associated with this compound treatment?
A13: While this compound alone shows minimal toxicity, its combination with BCNU can lead to enhanced myelosuppression in animal models. This highlights the need for strategies to protect hematopoietic stem cells during treatment [, , ]. Additionally, long-term studies in mice suggest a potential for enhanced pulmonary toxicity with the combination of this compound and BCNU [].
Q14: Are there strategies to improve the delivery of this compound to specific targets?
A14: One strategy to potentially achieve tumor-selective alkyltransferase inactivation involves utilizing the folate receptor pathway. O4-Benzylfolic acid, a potent pteridine-based AGT inactivator, demonstrated enhanced cytotoxicity when combined with BCNU in cell lines expressing high levels of the alpha-folate receptor [].
Q15: Are there biomarkers to predict the efficacy of this compound treatment?
A15: The level of AGT expression in tumors is a strong predictor of response to this compound and alkylating agent combination therapy. Tumors with high AGT activity are more likely to exhibit resistance to alkylating agents, and depletion of AGT by this compound can increase their sensitivity to these agents [, ].
Q16: What analytical methods are used to quantify this compound and its metabolites?
A16: Several studies employed reverse-phase high-performance liquid chromatography (HPLC) assays to quantify this compound and its metabolites in various biological matrices, including plasma and CSF [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.